molecular formula C13H18O2 B7807858 1-(3-(Pentyloxy)phenyl)ethanone CAS No. 37062-69-4

1-(3-(Pentyloxy)phenyl)ethanone

Cat. No.: B7807858
CAS No.: 37062-69-4
M. Wt: 206.28 g/mol
InChI Key: MHKKOAAKTHSSOI-UHFFFAOYSA-N
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Description

1-(3-(Pentyloxy)phenyl)ethanone is an organic compound with the molecular formula C₁₃H₁₈O₂ It is characterized by the presence of a phenyl ring substituted with a pentyloxy group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-(Pentyloxy)phenyl)ethanone can be synthesized through several methods. One common approach involves the reaction of 3-hydroxyacetophenone with pentyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions: 1-(3-(Pentyloxy)phenyl)ethanone undergoes various chemical reactions, including:

    Oxidation: The ethanone group can be oxidized to form carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The ethanone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Concentrated sulfuric acid for sulfonation, nitric acid for nitration, and halogens in the presence of a Lewis acid for halogenation.

Major Products Formed:

    Oxidation: Formation of 3-(pentyloxy)benzoic acid.

    Reduction: Formation of 1-(3-(pentyloxy)phenyl)ethanol.

    Substitution: Formation of various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

1-(3-(Pentyloxy)phenyl)ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals. Its structural features may contribute to the design of drugs with specific biological activities.

    Industry: It can be used in the production of specialty chemicals, fragrances, and flavoring agents.

Mechanism of Action

The mechanism of action of 1-(3-(Pentyloxy)phenyl)ethanone depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-donating pentyloxy group and the electron-withdrawing ethanone group. These substituents affect the compound’s behavior in electrophilic and nucleophilic reactions.

In biological systems, the compound may interact with molecular targets such as enzymes or receptors. The pentyloxy group can enhance lipophilicity, facilitating membrane permeability and interaction with hydrophobic pockets in proteins.

Comparison with Similar Compounds

1-(3-(Pentyloxy)phenyl)ethanone can be compared with similar compounds such as:

    1-(3-Methoxyphenyl)ethanone: The methoxy group is smaller and less lipophilic than the pentyloxy group, leading to differences in reactivity and biological activity.

    1-(3-Ethoxyphenyl)ethanone: The ethoxy group is intermediate in size and lipophilicity between methoxy and pentyloxy groups, resulting in distinct chemical and biological properties.

    1-(3-Butoxyphenyl)ethanone: The butoxy group is similar in size to the pentyloxy group but may exhibit different steric and electronic effects.

The uniqueness of this compound lies in its specific balance of lipophilicity and electronic properties, making it a versatile compound for various applications.

Properties

IUPAC Name

1-(3-pentoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-3-4-5-9-15-13-8-6-7-12(10-13)11(2)14/h6-8,10H,3-5,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHKKOAAKTHSSOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC(=C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801303271
Record name 1-[3-(Pentyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37062-69-4
Record name 1-[3-(Pentyloxy)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37062-69-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-(Pentyloxy)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801303271
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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